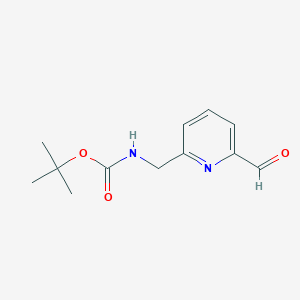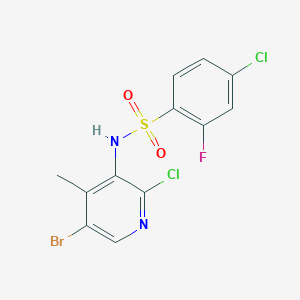
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structural features of this compound, including the presence of halogen atoms and a sulfonamide group, contribute to its potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Halogenation: Introduction of bromine and chlorine atoms into the pyridine ring.
Sulfonation: Formation of the sulfonamide group by reacting the halogenated pyridine with a sulfonyl chloride derivative.
Fluorination: Introduction of the fluorine atom into the benzene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential as an antimicrobial agent.
Medicine: Exploration of its therapeutic potential in treating infections or other diseases.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the sulfonamide group may enhance its binding affinity and specificity. The exact pathways and targets would require further experimental investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chlorobenzenesulfonamide: Lacks the fluorine atom.
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-fluorobenzenesulfonamide: Lacks the chlorine atom on the benzene ring.
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide: Contains different halogen atoms.
Uniqueness
The unique combination of bromine, chlorine, and fluorine atoms in this compound may confer distinct chemical and biological properties compared to similar compounds
Propriétés
Formule moléculaire |
C12H8BrCl2FN2O2S |
|---|---|
Poids moléculaire |
414.1 g/mol |
Nom IUPAC |
N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-4-chloro-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H8BrCl2FN2O2S/c1-6-8(13)5-17-12(15)11(6)18-21(19,20)10-3-2-7(14)4-9(10)16/h2-5,18H,1H3 |
Clé InChI |
CVCWCYHJRJZIEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1Br)Cl)NS(=O)(=O)C2=C(C=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



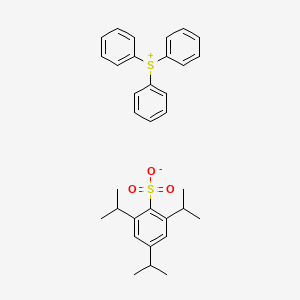
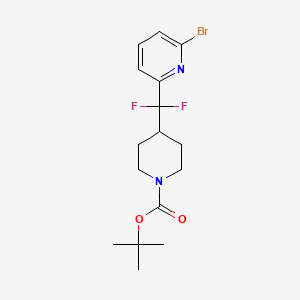
![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13927213.png)
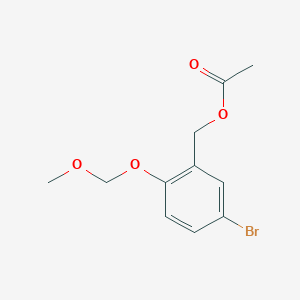

![2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927230.png)
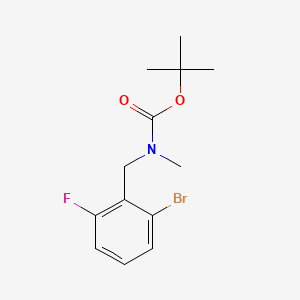
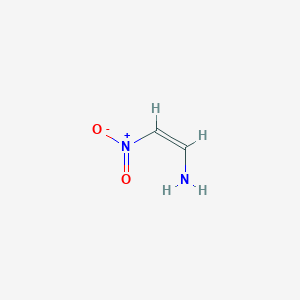
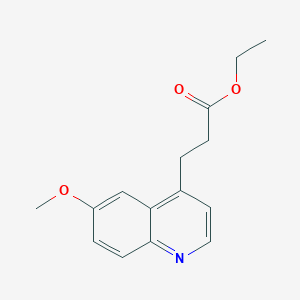
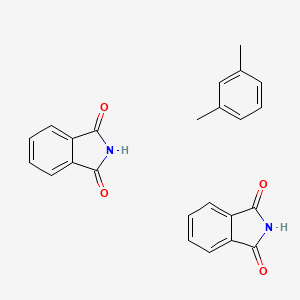
![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)
